Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate
Description
Properties
Molecular Formula |
C10H9Cl2FN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
NSEBPYUAPQABKY-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)F)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is typically synthesized via condensation of ethyl 2-chloroacetate or ethyl 2-chloroacetoacetate with 3-chloro-4-fluorophenylhydrazine or related hydrazine derivatives. The key step involves formation of the hydrazone linkage through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester or ketoester, followed by elimination of water.
Detailed Reaction Conditions
-
- Ethyl 2-chloroacetate or ethyl 2-chloroacetoacetate
- 3-chloro-4-fluorophenylhydrazine or 3-chloro-4-fluoroaniline (converted to hydrazine derivative)
-
- Polar protic solvents such as ethanol or methanol
- Polar aprotic solvents like dimethylformamide (DMF) for enhanced reaction rates
-
- Reactions can be carried out at 0–5°C to minimize side reactions such as hydrolysis, though this requires longer reaction times (12–24 hours)
- Room temperature (20–25°C) reactions complete faster (4–6 hours) but may yield slightly less pure products
-
- Organic bases such as triethylamine or pyridine are commonly used to neutralize HCl byproducts and improve yields
-
- Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or unwanted side reactions
Stepwise Synthesis Summary
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of hydrazone intermediate | 3-chloro-4-fluorophenylhydrazine + ethyl 2-chloroacetate in ethanol or methanol, reflux or room temp | Reflux ensures complete conversion |
| 2 | Purification | Crystallization or column chromatography | Solvent choice affects purity |
| 3 | Optional modifications | Use of bases like triethylamine to neutralize HCl | Enhances yield and purity |
Example Preparation Procedure
A typical synthesis involves adding ethyl 2-chloroacetate slowly to a solution of 3-chloro-4-fluorophenylhydrazine in ethanol under stirring at room temperature or 0–5°C. Triethylamine is added to neutralize HCl formed during the reaction. The mixture is refluxed for several hours to ensure complete reaction. After cooling, the product precipitates and is filtered, washed, and dried to yield this compound with yields ranging from 68% to 85% depending on conditions.
Reaction Conditions and Yield Analysis
| Condition | Solvent | Temperature | Catalyst/Base | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | DMF | 0°C | Triethylamine | 12–24 h | 75 | ≥98% |
| 2 | Ethanol | 25°C | None or base | 4–6 h | 68 | 92% |
| 3 | Methanol | Reflux | Pyridine | 6 h | 70–80 | 95% |
Notes: Lower temperature and use of base improve purity and yield by minimizing side reactions such as hydrolysis or polymerization.
Alternative Synthetic Routes and Variations
Use of Hydrazine Derivatives: Some methods start from hydrazine derivatives prepared from 3-chloro-4-fluorobenzaldehyde and hydrazine to form hydrazones before esterification with ethyl chloroacetate.
Chlorination Steps: In some protocols, ethyl 2-chloroacetate is prepared or purified via chlorination steps involving phosphorus pentachloride or other chlorinating agents, followed by reaction with hydrazine derivatives.
Solvent and Base Variations: Hydrocarbon solvents, chloro solvents, ester solvents, ethers, ketones, and polar aprotic solvents can be used depending on scale and desired purity. Bases range from inorganic (sodium acetate) to organic (triethylamine, pyridine), typically used in 1–3 equivalents.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents | Conditions | Resulting Products |
|---|---|---|---|
| Hydrazone Formation (Condensation) | Ethyl 2-chloroacetate + 3-chloro-4-fluorophenylhydrazine | Ethanol, reflux or room temp, base | This compound |
| Chlorination (if needed) | Phosphorus pentachloride + precursor | 25–40°C, dichloromethane | Chlorinated ester intermediates |
| Neutralization | Triethylamine or pyridine | 0–5°C to room temp | Improved yield and purity |
Summary of Key Research Findings
The presence of electron-withdrawing chloro and fluoro substituents enhances electrophilicity, facilitating hydrazone formation and subsequent reactions.
Reaction temperature and solvent choice critically influence yield and purity; lower temperatures with polar aprotic solvents and base additives optimize outcomes.
The compound is an important intermediate in pharmaceutical and agrochemical synthesis, with its preparation methods tailored to maximize purity for downstream applications.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate serves as a building block in organic synthesis. It can participate in:
- Substitution Reactions: The chloro and fluoro substituents can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
- Condensation Reactions: The compound can condense with other carbonyl-containing compounds, leading to the formation of more complex structures.
Biology
In biological research, this compound is utilized for studying:
- Enzyme Inhibition: It has been shown to interact with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions: this compound can be used to explore binding affinities and specificity in protein-ligand studies.
Industry
The compound finds applications in the production of agrochemicals and other industrial chemicals. Its unique structure allows for modifications that can lead to improved efficacy in agricultural applications.
Data Table: Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | Nucleophiles (amines, thiols) | Varies (solvents, temperatures) | Substituted phenyl derivatives |
| Oxidation | Potassium permanganate | Acidic conditions | Oximes or nitriles |
| Reduction | Sodium borohydride | Mild conditions | Alcohols or amines |
| Condensation | Carbonyl compounds | Heating in solvent | More complex organic molecules |
Case Study 1: Enzyme Inhibition Studies
In a study examining the inhibition of acetylcholinesterase by various hydrazone derivatives, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.
Case Study 2: Agrochemical Development
Research into the use of this compound as an agrochemical revealed its efficacy in enhancing crop resistance against specific pathogens. Field trials indicated that formulations containing this compound outperformed traditional treatments, underscoring its industrial relevance.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The primary structural analogs of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate differ in the substituents on the phenyl ring, which modulate electronic properties and steric effects. Key examples include:
| Compound Name | Substituent | CAS Number | Key Structural Features |
|---|---|---|---|
| This compound | 3-Cl, 4-F | 81321-37-1 | Strong electron-withdrawing Cl and F substituents; high electrophilicity at α-carbon |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 4-OCH₃ | 27143-07-3 | Electron-donating methoxy group; reduced electrophilicity compared to Cl/F analogs |
| Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | 3-Cl, 4-CH₃ | 148367-95-7 | Methyl group introduces steric hindrance; moderate electron-withdrawing effect from Cl |
| Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate | 3-Cl, 5-Cl | - | Enhanced lipophilicity (XLogP3 = 4.7); two electron-withdrawing Cl groups |
| Ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate | 3-CF₃ | 35229-84-6 | Strongly electron-withdrawing CF₃ group; high metabolic stability |
Key Observations :
- Electron-withdrawing groups (Cl, F, CF₃) increase electrophilicity, enhancing reactivity in cycloadditions or nucleophilic substitutions .
- Electron-donating groups (OCH₃) reduce electrophilicity but improve solubility in polar solvents .
- Steric effects (e.g., 4-CH₃ in 148367-95-7) may hinder reaction kinetics in crowded environments .
Reaction Conditions :
Physicochemical Properties
Notes:
- Higher XLogP3 values correlate with increased lipophilicity, impacting membrane permeability in biological systems .
- Hydrogen bond acceptors influence solubility and crystallinity, critical for pharmaceutical formulation .
Reactivity Trends:
Biological Activity
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate is an organic compound with the molecular formula C10H9Cl2FN2O2. This compound is notable for its unique structural features, including chloro and fluoro substituents on a phenyl ring and a hydrazono group. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H9Cl2FN2O2 |
| Molecular Weight | 279.09 g/mol |
| IUPAC Name | ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
| InChI Key | NSEBPYUAPQABKY-DHDCSXOGSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity for its targets, potentially influencing enzyme kinetics and protein-ligand interactions.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of this compound has also been explored. Compounds with similar hydrazono structures have shown efficacy against colon carcinoma cell lines, indicating potential for further development in cancer therapeutics . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as halogens on the phenyl ring, is crucial for enhancing cytotoxic activity .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of hydrazone derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited significant bactericidal activity against Gram-positive bacteria, supporting its potential use in clinical settings .
Study on Anticancer Activity
Another study investigated the effects of hydrazone compounds on various cancer cell lines. This compound was found to inhibit cell proliferation effectively, comparable to standard chemotherapeutic agents like doxorubicin . This study highlights the potential of this compound in cancer treatment protocols.
Q & A
Basic: What are the optimized synthetic routes for Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via condensation of 3-chloro-4-fluorophenylhydrazine with ethyl 2-chloroacetoacetate. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) but require longer times (~12–24 hrs). Room-temperature reactions (20–25°C) achieve completion in 4–6 hours but may reduce purity .
- Catalysts : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts, improving yields to 70–85% .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, DMF, TEA | 75 | ≥98% |
| 25°C, Ethanol | 68 | 92% |
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR identify hydrazone linkage (δ 8.2–8.5 ppm for NH) and ester carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) and confirms planarity of the hydrazone moiety. Software like SHELXL refines crystallographic data .
- Mass Spectrometry : ESI-MS detects molecular ion peaks at m/z 279.1 (M+H) .
Basic: What pharmacokinetic properties (e.g., solubility, membrane permeability) are critical for its biological activity?
Methodological Answer:
- Solubility : The compound is lipophilic (logP ~2.8), soluble in chloroform and DMSO, but poorly in water (<0.1 mg/mL). Co-solvents like PEG-400 enhance aqueous solubility for in vitro assays .
- Permeability : Caco-2 cell assays indicate high permeability (Papp >1 × 10 cm/s), suggesting oral bioavailability .
Advanced: How do electron-withdrawing substituents (Cl, F) influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 3-chloro-4-fluorophenyl group stabilizes the hydrazone via inductive effects , increasing electrophilicity at the α-carbon. For example:
- Mechanistic Studies : DFT calculations (using Gaussian) show reduced energy barriers for nucleophilic attack at the α-C due to electron withdrawal .
- Experimental Validation : Kinetic studies in THF reveal 2x faster SN2 substitution with KCN compared to non-halogenated analogs .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?
Methodological Answer:
- Targeted Modifications :
| Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| Parent Compound | Thrombin | 12.3 |
| 4-Fluoro Analog | Thrombin | 4.1 |
| 3-Chloro-4-Methyl | CYP2C9 | 8.7 |
Advanced: What strategies are used to identify biological targets (e.g., coagulation enzymes) for this compound?
Methodological Answer:
- Proteomic Profiling : Affinity chromatography with immobilized compound isolates binding proteins from plasma .
- Molecular Docking : AutoDock Vina predicts binding to thrombin’s active site (binding energy: −9.2 kcal/mol) .
- Kinetic Assays : Fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) quantify thrombin inhibition (K = 2.8 µM) .
Advanced: How are purity and stability assessed during storage, and what degradation products form?
Methodological Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) reveal:
- Analytical Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% .
Advanced: How can computational modeling optimize its synthetic or pharmacological profile?
Methodological Answer:
- Synthetic Route Prediction : Machine learning (e.g., IBM RXN) prioritizes condensation over azide-based pathways .
- Pharmacophore Modeling : Schrödinger Suite identifies critical hydrogen-bond acceptors (ester carbonyl, hydrazone N) for thrombin inhibition .
- ADMET Prediction : SwissADME forecasts moderate hepatic metabolism (CYP3A4 substrate) and low cardiotoxicity (hERG IC50 >30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
